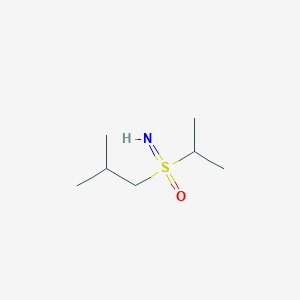
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an imino group, a methylpropyl group, and a propan-2-yl group attached to a lambda6-sulfanone core. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methylpropylamine with propan-2-yl sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Post-reaction, the compound is purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone exerts its effects is primarily through its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfane
- Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfoxide
Uniqueness
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone is unique due to its lambda6-sulfanone core, which imparts distinct chemical reactivity compared to its analogs. The presence of both imino and sulfanone groups allows it to participate in a broader range of chemical reactions, making it a versatile compound for various applications.
生物活性
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features an imino group (–NH=) and a sulfonyl group (–S(=O)–), which contribute to its reactivity and potential biological applications. The molecular formula is C4H11NOS with a molecular weight of 121.2 g/mol. Its structure can be compared to similar compounds, highlighting variations in biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Imino(methyl)(propan-2-yl)-lambda6-sulfanone | C4H11NOS | Contains a methyl group instead of 2-methylpropyl |
| tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone | C8H19NOS | Features a tert-butyl group, affecting steric hindrance |
| Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone | C9H19NOS | Incorporates a cyclopentyl ring, influencing reactivity |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic applications. The compound's imino group may facilitate binding to specific molecular targets, thereby inhibiting their activity.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can exhibit significant inhibitory effects on various biological processes. For instance, research has indicated that certain sulfonamide derivatives can act as inhibitors of specific enzymes involved in cancer progression .
Case Studies and Research Findings
-
Cancer Therapeutics :
- Research indicates that compounds with similar structures may serve as inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related protein), which is crucial in DNA damage response pathways. Inhibiting ATR has been associated with enhanced efficacy of cancer therapies by sensitizing tumor cells to chemotherapeutic agents .
- A study demonstrated that derivatives of sulfonamides exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound could have similar effects .
- Enzyme Interaction Studies :
Future Directions
Further research is necessary to elucidate the specific biological mechanisms through which this compound exerts its effects. Comprehensive studies involving high-throughput screening and structure-activity relationship (SAR) analyses will be essential in determining its therapeutic potential.
属性
分子式 |
C7H17NOS |
|---|---|
分子量 |
163.28 g/mol |
IUPAC 名称 |
imino-(2-methylpropyl)-oxo-propan-2-yl-λ6-sulfane |
InChI |
InChI=1S/C7H17NOS/c1-6(2)5-10(8,9)7(3)4/h6-8H,5H2,1-4H3 |
InChI 键 |
LBCSSYPCSBAKIY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CS(=N)(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















